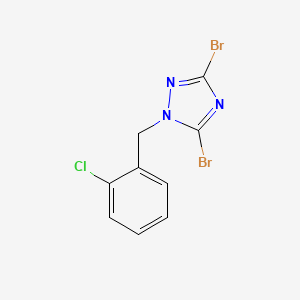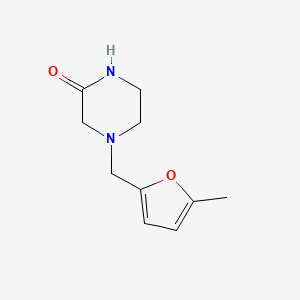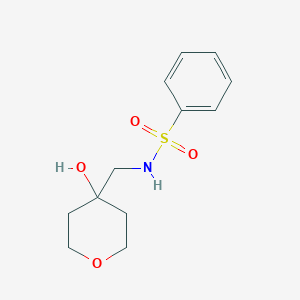
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound might involve the use of tetrahydropyran derivatives. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This structure is linked to a benzenesulfonamide group through a methylene bridge.Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its tetrahydropyran component. Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions .Applications De Recherche Scientifique
Anticoagulant and Antithrombotic Properties
Coumarins, including 4-hydroxycoumarin derivatives, are well-known for their anticoagulant and antithrombotic effects. By antagonizing the action of vitamin K, these compounds interfere with blood clotting mechanisms. Researchers have investigated their potential therapeutic use in preventing thrombosis and related cardiovascular conditions .
Fluorescent Brighteners and Laser Dyes
Coumarins find applications in fluorescence-based technologies. When substituted with various functional groups, they exhibit intense fluorescence. Specifically, 4-hydroxycoumarin derivatives have been commercialized as blue-green lasers for fluorescent labels, probes, and enzymatic measurements. Their inherent photochemical characteristics, stability, and solubility in organic solvents make them valuable in this context .
Photonic and Electronic Applications
Due to their photochemical properties, coumarins have attracted interest in photonic and electronic applications. Researchers explore their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. The ability to tune their fluorescence by modifying functional groups makes them versatile candidates for these applications .
Synthetic Organic Chemistry
Coumarins serve as essential intermediates in synthetic organic chemistry. They are used in the synthesis of more complex molecules, including pharmaceuticals, perfumery compounds, and agrochemicals. Their versatile reactivity allows chemists to create diverse structures by functionalizing the coumarin scaffold .
Biological Activities
Beyond their anticoagulant properties, coumarins exhibit a wide range of biological activities. Some derivatives have shown antimicrobial, anti-inflammatory, and antioxidant effects. Researchers continue to explore their potential as drug candidates for various diseases, including cancer and neurodegenerative disorders .
Designing Novel Structural Entities
Researchers have synthesized novel structural entities by incorporating coumarin moieties into single molecular scaffolds. These hybrid compounds combine the bioactivity of 4-aminoantipyrine, thiazolidinones, and hydroxycoumarin analogs. By designing such molecules, scientists aim to develop innovative therapeutic agents .
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDFNWEYUXKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



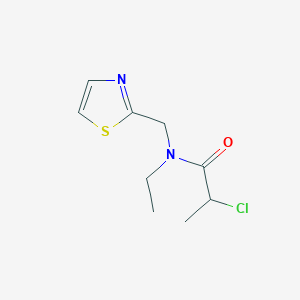
![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
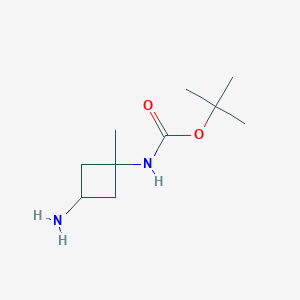
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)
![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
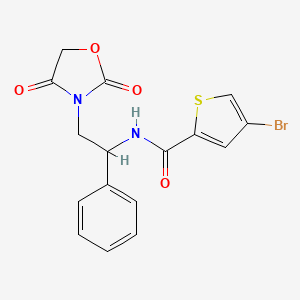
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)
